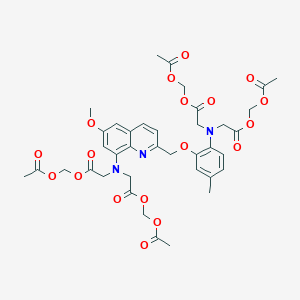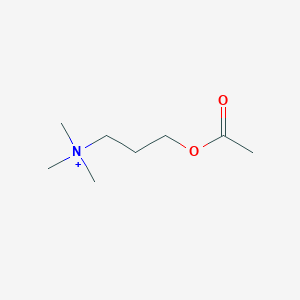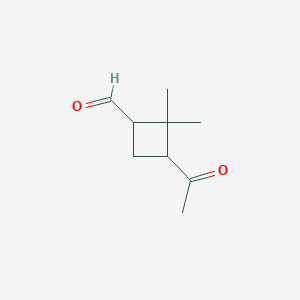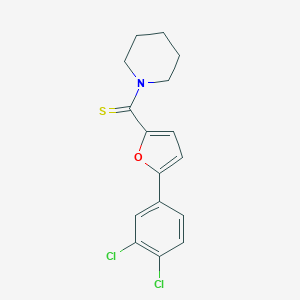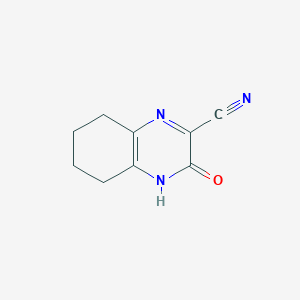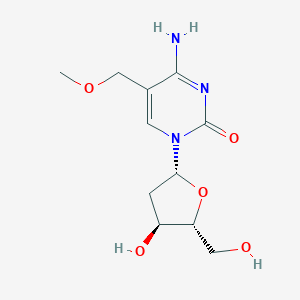
Petroselinic acid
Overview
Description
Petroselinic acid is a monounsaturated omega-12 fatty acid, chemically known as (6Z)-octadec-6-enoic acid. It is a positional isomer of oleic acid, differing in the position of the double bond. This compound is predominantly found in the seeds of plants belonging to the Apiaceae family, such as parsley, coriander, and fennel . It is a white powder that is commercially available and is insoluble in water but soluble in methanol .
Mechanism of Action
Target of Action
Petroselinic acid, a monounsaturated omega-12 fatty acid , has been found to target Staphylococcus aureus , a major human pathogen . It inhibits the formation of biofilms, which are communities of bacteria that contribute to antibiotic resistance .
Mode of Action
This compound interacts with its targets by inhibiting cell adhesion and biofilm development . It also suppresses the production of virulence factors, such as staphyloxanthin, lipase, and α-hemolysin . Furthermore, it represses the gene expressions of quorum sensing regulator agrA, effector of quorum sensing RNAIII, α-hemolysin hla, nucleases nuc1 and nuc2, and the virulence regulator saeR .
Biochemical Pathways
This compound is synthesized from the desaturation of 16:0-ACP . This process involves specific this compound biosynthesis genes, such as Cs-ACPD-1/3 and Cs-KAS I-1, which are essential for the biosynthesis of enzymes required for this compound biosynthesis . The acid is stored in triacylglycerol in the seeds .
Pharmacokinetics
It’s known that this compound is insoluble in water but soluble in methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in the inhibition of biofilm formation and the suppression of virulence factors in Staphylococcus aureus . This can potentially control the infection caused by this pathogen . Additionally, this compound can suppress arachidonic acid, a key lipid mediator that promotes airway inflammation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its content varies greatly from plant to plant and can be influenced by climatic and soil conditions
Biochemical Analysis
Biochemical Properties
Petroselinic acid interacts with various enzymes, proteins, and other biomolecules. It is classified as a monounsaturated omega-12 fatty acid . The biosynthesis of this compound involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .
Cellular Effects
This compound has shown remarkable anti-Porphyromonas gingivalis activity . It has a rapid lethal action toward P. gingivalis, while it is rather ineffective with a wide range of other oral commensal bacterial species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been suggested that the divergent evolution of extreme this compound production arises from biosynthetic and metabolic functional specialization and enhanced expression of specific enzymes to accommodate metabolism of atypical substrates .
Temporal Effects in Laboratory Settings
It is known that this compound is accumulated during the flowering and seed maturity stages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known that the biosynthesis of this compound involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .
Transport and Distribution
It is known that this compound is a major component of several plant oils .
Subcellular Localization
It is known that this compound is a major component of several plant oils , suggesting that it may be localized in the oil bodies of plant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Petroselinic acid can be isolated from fennel oil through a series of steps including acid soap crystallization at 4°C in methanol, followed by two urea segregations at room temperature, and final crystallization at -30°C in acetone . This method ensures high purity and is relatively straightforward.
Industrial Production Methods: Industrial production of this compound typically involves solvent extraction techniques. These methods can vary in efficiency and safety, with supercritical fluid extraction using carbon dioxide being a preferred method due to its non-toxic nature and higher yield .
Chemical Reactions Analysis
Types of Reactions: Petroselinic acid undergoes various chemical reactions, including:
Hydrogenation: The double bond in this compound can be hydrogenated to produce stearic acid.
Esterification: It can form esters with alcohols, which are used in various industrial applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Hydrogenation: Catalysts such as palladium or nickel are used under hydrogen gas.
Esterification: Acid catalysts like sulfuric acid or enzymes are used to facilitate the reaction.
Major Products:
Lauric Acid: From oxidation.
Stearic Acid: From hydrogenation.
Esters: From esterification with various alcohols.
Scientific Research Applications
Petroselinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemicals and as a standard in gas chromatography.
Biology: Studies have shown its potential antibacterial and antifungal properties.
Comparison with Similar Compounds
Petroselinic acid is similar to other monounsaturated fatty acids such as:
Vaccenic Acid: Another positional isomer with the double bond at the 11th position.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th positions.
Uniqueness: this compound’s unique position of the double bond at the 6th position gives it distinct chemical properties and biological activities, making it valuable in specific industrial and medical applications .
Properties
CAS No. |
593-39-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-6-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |
InChI Key |
CNVZJPUDSLNTQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
melting_point |
29.8 °C |
Key on ui other cas no. |
593-39-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of petroselinic acid?
A1: this compound has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol.
Q2: What is unique about the structure of this compound compared to other common fatty acids?
A2: this compound is a monounsaturated fatty acid with a cis double bond at the Δ6 position, meaning the double bond is located on the sixth carbon atom from the carboxyl end of the molecule. This is in contrast to the more common oleic acid, which has a cis double bond at the Δ9 position. [, , , , , , ]
Q3: How does the position of the double bond in this compound influence its properties?
A3: The Δ6 double bond position influences the physical and chemical properties of this compound, such as its melting point, solubility, and reactivity compared to other C18 fatty acids like oleic acid. [, , , ]
Q4: How is this compound synthesized in plants?
A4: this compound biosynthesis is not fully elucidated, but current evidence suggests it involves a Δ4 desaturation of palmitoyl-acyl carrier protein (ACP) by a specific desaturase enzyme. This is followed by a two-carbon elongation of the resulting Δ4-hexadecenoyl-ACP. [, , ]
Q5: Which plant families are particularly rich in this compound?
A5: The Apiaceae family, which includes plants like coriander, fennel, carrot, and parsley, is particularly rich in this compound. This fatty acid can comprise a significant portion of their seed oils. [, , , , , , , , , , , ]
Q6: What are some potential industrial applications of this compound?
A7: this compound can be cleaved into adipic acid (C6) and lauric acid (C12:0) via ozonolysis. [] Adipic acid is a crucial component in the production of nylon and other polymers. Lauric acid finds use in the manufacturing of surfactants, detergents, and soaps. [, ]
Q7: What are the potential uses of this compound in cosmetics and personal care products?
A9: Research suggests that this compound may possess moisturizing effects. One study explored the incorporation of this compound from coriander seed oil into a phytosomal gel formulation, which exhibited promising moisturizing activity in human volunteers. []
Q8: Can this compound be used to develop biolubricants?
A10: Research has explored the potential of Trachyspermum copticum seed oil, rich in this compound, as a biolubricant base stock. The oil was used to synthesize various esters, which exhibited promising lubricant properties comparable to other biolubricant options. []
Q9: Does this compound exhibit any biological activity?
A11: While research on the biological activities of this compound is still emerging, some studies suggest it may possess antibacterial and anti-biofilm properties. [, ]
Q10: What is the mechanism of action of this compound's antimicrobial activity?
A12: One study showed that this compound exhibited dual inhibitory activity against the periodontal pathogen Porphyromonas gingivalis. It induced bacteriolysis and inhibited the activity of gingipains, key virulence factors of this bacterium. []
Q11: How does this compound interact with topoisomerases?
A13: this compound has been shown to be a potent inhibitor of topoisomerases, particularly topoisomerase I. It acts directly on the enzyme molecule without intercalating with DNA. []
Q12: Has this compound been explored for its potential in cancer treatment?
A12: While this compound has shown topoisomerase inhibitory activity, its potential in cancer treatment remains unexplored. Further research is needed to understand its effects on cancer cells and its potential as an anticancer agent.
Q13: Are there any studies on the effects of this compound on human cells?
A16: While studies on this compound's effects on human cells are limited, some research suggests it may influence lipid metabolism. A study in yeast showed that this compound could potentiate the transactivation activity of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid homeostasis. This potentiation required intact peroxisomes, suggesting a role for these organelles in this compound's metabolic effects. []
Q14: What analytical techniques are commonly used to quantify this compound?
A17: Gas chromatography (GC) is widely used for quantifying this compound in plant oils and other matrices. This technique separates fatty acid methyl esters based on their boiling points, allowing for their identification and quantification. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)

![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
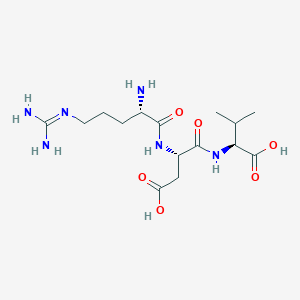
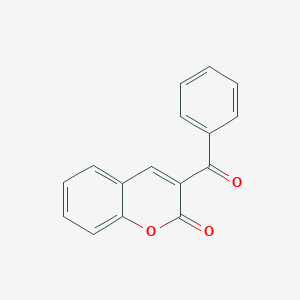
![1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone](/img/structure/B162549.png)
